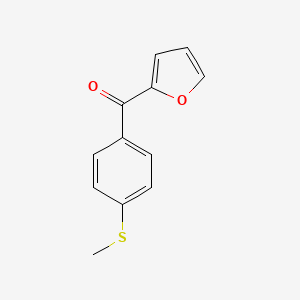

Furan-2-yl(4-(methylthio)phenyl)methanone

Description

Furan-2-yl(4-(methylthio)phenyl)methanone (CAS 73242-06-5) is a methanone derivative featuring a furan-2-yl group linked via a carbonyl bridge to a 4-(methylthio)phenyl substituent. Its molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol .

This scaffold is part of a broader class of furan-phenyl methanones studied for their biological activities, particularly as protein tyrosine kinase (PTK) inhibitors . The methylthio group may influence drug metabolism and receptor binding, as sulfur atoms often participate in hydrophobic interactions or hydrogen bonding .

Properties

IUPAC Name |

furan-2-yl-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZNAQBLAHNASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273810 | |

| Record name | 2-Furanyl[4-(methylthio)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73242-06-5 | |

| Record name | 2-Furanyl[4-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73242-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanyl[4-(methylthio)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(methylthio)phenyl)methanone typically involves the reaction of furan-2-carbaldehyde with 4-(methylthio)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a protein tyrosine kinase inhibitor, which could have implications in cancer research.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell growth, differentiation, and proliferation. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Molecular Formula | Substituents/Modifications | Biological Activity/Properties | References |

|---|---|---|---|---|

| Furan-2-yl(4-(methylthio)phenyl)methanone | C₁₂H₁₀O₂S | 4-(methylthio)phenyl | PTK inhibition (potential) | |

| (4-Chlorophenyl)(furan-2-yl)methanone | C₁₁H₇ClO₂ | 4-chlorophenyl | Enhanced PTK inhibition vs. genistein | |

| (4-Methoxyphenyl)(furan-2-yl)methanone | C₁₂H₁₀O₃ | 4-methoxyphenyl | Moderate PTK activity; improved solubility | |

| Thiophen-2-yl(quinolin-3-yl)methanone | C₁₅H₁₀NOS | Thiophene replaces furan; quinoline | Unspecified activity; structural diversity | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₆H₁₇N₃O₂ | Piperazine-aminophenyl hybrid | Synthetic intermediate for inhibitors | |

| (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone | C₁₂H₉FO₂ | Fluorine and methyl on phenyl | Not reported; structural analog | |

| 4-(Methylthio)phenyl(naphthalen-1-yl)methanone | C₁₈H₁₄OS | Naphthalene replaces furan | Anticancer activity (EGFR pathway) |

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Rotatable Bonds : The target compound (MW 218.27) falls below the 500 Da threshold associated with poor bioavailability. Its 2 rotatable bonds (furan-carbonyl-phenyl linkage) suggest favorable membrane permeability .

- Polar Surface Area (PSA) : Estimated PSA of ~30 Ų (furan O + carbonyl O) indicates moderate solubility, comparable to chloro- and methoxy-substituted analogs .

Biological Activity

Furan-2-yl(4-(methylthio)phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring attached to a phenyl group that contains a methylthio substituent. This unique structure contributes to its diverse biological properties.

The biological activity of furan derivatives often involves the inhibition of protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to growth and differentiation. The methylthio group enhances the compound's interaction with these targets, potentially increasing its efficacy as an inhibitor.

1. Anticancer Activity

Research indicates that furan derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various furan derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The derivatives demonstrated promising IC50 values, indicating their potential as therapeutic agents:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 10.0 |

| This compound | HSC-3 | 7.5 |

These results suggest that this compound may inhibit cancer cell proliferation effectively.

2. Anti-inflammatory Activity

Furan derivatives have been studied for their anti-inflammatory effects. In a carrageenan-induced paw edema model, compounds similar to this compound showed significant inhibition of inflammation:

| Concentration (mmol/kg) | Inhibition (%) |

|---|---|

| 0.01 | 54 |

| 0.1 | 38 - 57.7 |

The anti-inflammatory action is hypothesized to be mediated through COX-1 and COX-2 inhibition, which are critical enzymes in the inflammatory pathway.

Case Study: Protein Tyrosine Kinase Inhibition

A series of studies focused on the synthesis and biological evaluation of furan derivatives for PTK inhibition revealed that certain compounds exhibited IC50 values lower than that of genistein, a known PTK inhibitor:

| Compound | IC50 (μM) |

|---|---|

| Furan Derivative A | 4.66 |

| Furan Derivative B | 6.42 |

| Genistein | 13.65 |

This indicates that furan derivatives can be more potent than established reference compounds, highlighting their therapeutic potential in targeting cancer-related pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.